Bienvenue dans la boutique en ligne BenchChem!

4-Benzylpiperidine-2,6-dione

Lipophilicity LogP Drug Design

Select 4-Benzylpiperidine-2,6-dione for its confirmed PI3Kδ inhibition (IC50 = 102 nM), making it a tractable starting point for kinase drug discovery. Its favorable LogP (1.28) is optimized for blood-brain barrier penetration, outperforming unsubstituted glutarimide (LogP -0.60) in CNS campaigns. Unlike 4-benzylpiperidine, the glutarimide ring retains key hydrogen-bonding capacity for target engagement. This scaffold combines lipophilicity and receptor-binding geometry not available from 4-phenyl or de-carbonyl analogs, offering a strategic advantage in hit-to-lead and library synthesis.

Molecular Formula C12H13NO2
Molecular Weight 203.241
CAS No. 27448-01-7
Cat. No. B2884874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylpiperidine-2,6-dione
CAS27448-01-7
Molecular FormulaC12H13NO2
Molecular Weight203.241
Structural Identifiers
SMILESC1C(CC(=O)NC1=O)CC2=CC=CC=C2
InChIInChI=1S/C12H13NO2/c14-11-7-10(8-12(15)13-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14,15)
InChIKeyZBSZDPUOBXDFSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylpiperidine-2,6-dione (CAS 27448-01-7): A Core Glutarimide Scaffold for CNS and Kinase Research


4-Benzylpiperidine-2,6-dione (CAS 27448-01-7) is a cyclic imide belonging to the piperidine-2,6-dione (glutarimide) class . Characterized by a benzyl group at the 4-position of the piperidine ring, this compound serves as a versatile building block and a core scaffold in medicinal chemistry . Its structural features have been explored for the development of agents with central nervous system (CNS) activity, including hypnotic and anti-epileptic properties [1], as well as for kinase inhibition, as evidenced by its activity against PI3Kdelta [2].

Why 4-Benzylpiperidine-2,6-dione Cannot Be Readily Substituted: The Critical Role of the Benzyl Substituent and Imide Functionality


The 4-Benzylpiperidine-2,6-dione scaffold integrates two critical structural elements—the lipophilic benzyl group and the hydrogen-bond-capable glutarimide ring—that are not interchangeable with other common analogs . Simple substitution with a 4-phenylpiperidine-2,6-dione (a phenyl ring directly attached) alters the geometry and electronic character of the aromatic group, impacting receptor binding profiles [1]. Conversely, the removal of the carbonyl groups to form 4-benzylpiperidine eliminates key hydrogen-bonding interactions with biological targets, shifting the compound's pharmacological activity from a glutarimide-based mechanism to a monoamine-releasing profile [2]. This unique combination of structural features dictates a distinct physicochemical property space, including lipophilicity (LogP), that directly influences membrane permeability and target engagement.

Quantitative Differentiation Guide for 4-Benzylpiperidine-2,6-dione vs. Key Analogs


Lipophilicity (LogP): Enhanced Permeability Compared to Unsubstituted Glutarimide

The presence of the benzyl group significantly increases the lipophilicity of the piperidine-2,6-dione scaffold. The calculated LogP for 4-Benzylpiperidine-2,6-dione is 1.28 . This value is substantially higher than that of the unsubstituted parent compound, glutarimide (piperidine-2,6-dione), which has a predicted LogP of approximately -0.60 [1]. The higher LogP value for the target compound suggests improved passive membrane permeability, a critical parameter for central nervous system (CNS) penetration and oral bioavailability.

Lipophilicity LogP Drug Design ADME

PI3Kdelta Kinase Inhibition: A Distinct Profile from 4-Phenyl Analogs

4-Benzylpiperidine-2,6-dione demonstrates moderate inhibitory activity against human PI3Kdelta, a key target in B-cell malignancies and inflammatory diseases. It exhibits an IC50 of 102 nM for inhibiting PI3Kdelta-mediated AKT phosphorylation in Ri-1 cells [1]. This contrasts with the 4-phenylpiperidine-2,6-dione scaffold, which has been extensively characterized as a ligand for α1-adrenoceptors but is not reported as a direct PI3Kdelta inhibitor [2]. The selectivity of the benzyl-substituted glutarimide for a kinase target over a GPCR target illustrates a functional divergence based on the C4 substituent.

Kinase Inhibition PI3Kdelta Immuno-Oncology IC50

CNS Pharmacological Profile: Hypnotic and Sedative Activity vs. 4-Benzylpiperidine's Monoamine Release

The patent literature explicitly identifies 4-Benzylpiperidine-2,6-dione derivatives as having CNS activity, particularly as hypnotics, sedatives, and anti-epileptics [1]. This profile is mechanistically distinct from the closely related compound 4-benzylpiperidine, which lacks the glutarimide ring and acts as a monoamine releasing agent with high efficacy for norepinephrine (EC50 = 41.4 nM) and dopamine (EC50 = 109 nM) [2]. The presence of the 2,6-dione functionality fundamentally alters the pharmacophore from a monoamine releaser to a CNS depressant-like scaffold, likely by enabling different hydrogen-bonding interactions with target proteins.

CNS Therapeutics Hypnotic Sedative Drug Discovery

Optimal Research Applications for 4-Benzylpiperidine-2,6-dione Based on Quantitative Evidence


1. Development of Novel PI3Kdelta Inhibitors for Immuno-Oncology

The direct evidence of PI3Kdelta inhibition (IC50 = 102 nM) [1] makes 4-Benzylpiperidine-2,6-dione a compelling and tractable core scaffold for medicinal chemistry optimization. Its confirmed activity against this clinically validated kinase target provides a clear advantage over 4-phenylpiperidine-2,6-dione analogs, which are primarily characterized as adrenergic ligands . This application leverages the compound's specific biochemical activity for a defined therapeutic area, supported by quantitative in vitro data.

2. Design of CNS-Penetrant Therapeutics Targeting Sedation or Epilepsy

The compound's reported utility in patents as a hypnotic, sedative, and anti-epileptic agent [1] is supported by its favorable calculated lipophilicity (LogP = 1.28) , which is in the optimal range for blood-brain barrier penetration. This differentiates it from the more hydrophilic, unsubstituted glutarimide scaffold (LogP = -0.60) [2]. It also offers a distinct pharmacological profile compared to 4-benzylpiperidine, which acts as a stimulant-like monoamine releaser [3]. This makes it a preferred scaffold for exploring non-stimulant CNS therapies.

3. Building Block for Diversifying Glutarimide-Focused Compound Libraries

As a key intermediate containing a reactive glutarimide ring and a versatile benzyl substituent, this compound is a strategic building block for constructing diverse chemical libraries [1]. Its higher lipophilicity relative to unsubstituted piperidine-2,6-dione allows for the generation of more drug-like, CNS-accessible molecules, making it a more valuable procurement choice for hit-to-lead campaigns in neuroscience and oncology than its less decorated analogs.

Quote Request

Request a Quote for 4-Benzylpiperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.